What are the photophysical properties of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one
What are the photophysical properties of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one
An In-depth Technical Guide to the Photophysical Properties of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Fluorescence and Bioconjugation
In the landscape of chemical biology and drug development, the ability to selectively label and visualize biomolecules is paramount. Fluorophores of the coumarin family are renowned for their bright emission, high quantum yields, and sensitivity to the local environment. This guide focuses on a specific, highly versatile derivative: 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one , also known as 7-hydroxy-4-azidomethylcoumarin.
This molecule uniquely combines the robust, pH-sensitive fluorescence of the 7-hydroxycoumarin scaffold with the bioorthogonal reactivity of an azide group.[1][2] The azide functional group is a key player in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4][5] This dual-functionality makes 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one an invaluable tool for researchers, enabling the covalent attachment of a bright fluorescent reporter to target molecules in complex biological systems. This guide provides a comprehensive examination of its core photophysical properties, the underlying chemical principles, and practical methodologies for its application.
Molecular Structure and Synthetic Strategy
The functionality of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one is rooted in its chemical architecture. The 7-hydroxycoumarin core is the fluorophore, while the azidomethyl group at the C4 position serves as the chemical handle for conjugation.
Caption: Molecular structure of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one.
Synthetic Workflow
The synthesis of this compound typically involves a two-stage process: formation of the coumarin core followed by functionalization at the C4 position. A common and efficient method for creating the 7-hydroxy-4-methylcoumarin scaffold is the Pechmann condensation .[6] This involves the acid-catalyzed reaction of resorcinol with ethyl acetoacetate. The resulting 4-methyl group can then be halogenated (e.g., using N-bromosuccinimide) to form a 4-(bromomethyl) intermediate. Subsequent reaction with sodium azide yields the final product.
Caption: Generalized synthetic workflow for 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one.
Core Photophysical Properties
The utility of a fluorophore is defined by its photophysical characteristics. These properties dictate the optimal experimental conditions for its use and its sensitivity as a reporter.
Absorption and Emission Spectra
Like most 7-hydroxycoumarins, this molecule absorbs light in the near-UV region and emits it in the blue region of the visible spectrum. The electronic transitions responsible for this are typically π-π* in nature, localized on the conjugated ring system.
-
Absorption (Excitation): The primary long-wavelength absorption band is centered around 375 nm .[1] This allows for efficient excitation with common light sources, such as 375 nm laser diodes or the i-line (365 nm) of a mercury arc lamp.
-
Emission: Upon excitation, the molecule relaxes to the ground state via fluorescence, with an emission maximum typically observed around 450 nm .[1]
The Critical Role of pH
A defining characteristic of 7-hydroxycoumarins is their pH-dependent fluorescence.[7][8] The phenolic hydroxyl group at the C7 position can exist in a protonated (neutral) form in acidic to neutral media or a deprotonated (anionic) phenolate form in basic media.
-
Protonated Species (Acidic/Neutral pH): Exhibits the characteristic blue fluorescence (~450 nm).
-
Anionic Species (Basic pH): The deprotonation extends the π-conjugation of the system, causing a significant bathochromic (red) shift in both the absorption and emission spectra.[8] This results in a green or yellow-green fluorescence at a longer wavelength.
This pH sensitivity is a critical consideration. For consistent and reproducible results in bioconjugation experiments, it is essential to use a well-buffered system, typically within a pH range of 7.0-8.0, where the protonated form dominates and provides stable blue fluorescence.
Quantum Yield and Fluorescence Lifetime
-
Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. For coumarin derivatives, lifetimes are typically in the range of 1-5 nanoseconds .[7][10] This property is crucial for advanced fluorescence applications like Fluorescence Lifetime Imaging Microscopy (FLIM).
Summary of Photophysical Data
The following table summarizes the key photophysical parameters. Values for quantum yield and lifetime are based on closely related 7-hydroxycoumarin analogs and serve as a reference point for experimental design.
| Property | Typical Value | Notes |
| Absorption Maximum (λabs) | ~375 nm | In neutral, aqueous buffer[1][11] |
| Emission Maximum (λem) | ~450 nm | In neutral, aqueous buffer[1] |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Typical range for 7-hydroxycoumarins |
| Fluorescence Quantum Yield (ΦF) | 0.5 - 0.7 (estimated) | Highly solvent and pH-dependent[12] |
| Fluorescence Lifetime (τF) | 1 - 5 ns (estimated) | Dependent on local environment[7] |
| Recommended pH Range | 6.5 - 8.0 | For stable fluorescence of the protonated form |
Application in Bioconjugation via Click Chemistry
The true power of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one lies in its azide moiety, which enables its use in bioorthogonal click chemistry .[3] This allows the fluorophore to be covalently attached to a biomolecule (e.g., protein, DNA, or small molecule) that has been pre-functionalized with a terminal alkyne.
The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[4][13][14] This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for biological applications.[4]
Caption: Schematic of fluorescent labeling using CuAAC click chemistry.
This bioconjugation strategy is central to many applications, including:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within cells.
-
Flow Cytometry: Quantifying labeled cell populations.
-
Drug Development: Tracking the distribution of a drug candidate conjugated to the fluorophore.[15]
-
Glycobiology: Labeling and imaging glycans that have been metabolically engineered to incorporate an alkyne handle.[3]
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols outline the standard procedures for characterizing the core photophysical properties of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one.
Protocol: Measurement of Absorption and Emission Spectra
Objective: To determine the wavelength of maximum absorption (λabs) and emission (λem).
Materials:
-
4-(azidomethyl)-7-hydroxy-2H-chromen-2-one
-
Spectroscopy-grade solvent (e.g., DMSO, Ethanol)
-
Buffer of choice (e.g., 100 mM Phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the coumarin in DMSO. This is crucial as the compound may have limited solubility directly in aqueous buffers.
-
Working Solution Preparation: Dilute the stock solution into the desired buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of ~5-10 µM. The final DMSO concentration should be kept minimal (<0.5%) to avoid solvent effects.
-
Absorption Measurement:
-
Use the buffer as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the working solution from 250 nm to 500 nm.
-
Identify the wavelength of the peak in the near-UV range; this is λabs.
-
-
Emission Measurement:
-
Use the buffer as a blank to subtract any background fluorescence.
-
Set the spectrofluorometer's excitation wavelength to the λabs determined in the previous step.
-
Scan the emission spectrum from (λabs + 10 nm) to 600 nm.
-
The peak of this spectrum is the emission maximum, λem.
-
Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)
Objective: To determine the fluorescence quantum yield relative to a known standard. 7-hydroxy-4-methylcoumarin or quinine sulfate are suitable standards.[1][12]
Causality: The relative method is employed because it is experimentally simpler than absolute measurements. It relies on the principle that for optically dilute solutions, the integrated fluorescence intensity is directly proportional to the absorbed light fraction and the quantum yield. By comparing the sample to a standard of known ΦF under identical conditions, the unknown ΦF can be calculated.
Caption: Workflow for relative quantum yield determination.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample (X) and the standard (Std) in the same solvent/buffer. The absorbances should be kept below 0.1 at the excitation wavelength to prevent inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (λex).
-
Measure Fluorescence: For each solution, record the fluorescence emission spectrum using λex. Ensure instrumental settings (e.g., slit widths) are identical for all measurements.
-
Data Processing:
-
Integrate the area under the fluorescence emission curve for both the sample (IX) and the standard (IStd).
-
Use the following equation to calculate the quantum yield of the sample (ΦX): ΦX = ΦStd * (IX / IStd) * (AStd / AX) * (nX² / nStd²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (For the same solvent, this term cancels out).
-
-
Conclusion
4-(azidomethyl)-7-hydroxy-2H-chromen-2-one is a powerful molecular tool that sits at the intersection of high-performance fluorescence and precision bioconjugation. Its core photophysical properties—strong absorption in the near-UV, bright blue emission, and predictable pH sensitivity—are characteristic of the robust 7-hydroxycoumarin class. The incorporation of an azidomethyl group transforms this fluorophore into a "clickable" reporter, enabling its covalent attachment to a vast array of biomolecules through highly efficient and bioorthogonal chemistry. For researchers in cell biology, pharmacology, and materials science, this compound offers a reliable and versatile method for fluorescently labeling targets of interest, facilitating deeper insights into complex biological processes.
References
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA Technology. Springer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdYUrF4oAmflqLPq8yNhNqCQ5PdDEsjhqtnW_G19m_Ql60FIq3Pxm2k-RwzyHw_DUsLT6qdX1yb8eCvSKZJpmUwRI1ZovcuzCHpL3G4puJG5ryhQZxG716wGRIzaDpDERgQ8NjcEofZV2ZbA==]
- Zhang, Y., et al. (2018). Study on the Photochemical Reaction Process of 4-methyl-7-Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. IOP Conference Series: Earth and Environmental Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2VhZ675r7yaGu_KsXKiCwQsqj8vl69gGICeF5YGtnN1rVPmAmWvbInBWVpi1TJtA-ZR5qIWKNavJVwHJRjs273iJUWoXjL6nVRcFwqGYSdcuF_2TzpQytzk65BlGXfVDNRn97MZ5PDL-pOyPe6fV48EYXDTgDEtKbfTI2GuD9QMNksoyF5QYa3_vrAfFDEjxSxNel_WgTXYiDIhhMFEQ=]
- Al-Majedy, Y. K., et al. (2014). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Molecules. [https://vertexaisearch.cloud.google.
- Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAjqQCsC5oZz7c9j3-TBuGPcRh-gYZ-oZf7uJAzqaQCXdjpvQVon_ce3-EsiJWfaUZZHd1ItEISH3xkiZoMZ24Owld21AI8IpyegnhRa2ZEIJeDV6te-SwPJzMDEVRtcmmMPDyPYjO40AWszGwKBK4gieD4J8KJFY4C-AGdw==]
- PubChem. (n.d.). 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHALhXVzGpe2ghv2g5BFGTRIXFFuk0XNE8X63_p4_FB8l7IleC3GihszmVSAyEqgHapeynFeBKeoAIsubVshLjsSYwaBy5RLArXOqLqpNDkdWDOXglnquT0CySSojq0ZEPlAfIN8mCw4WNQ7CyXwhiimKesLjtQwo_XQQ682RENG9iQ==]
- Nagarajaiah, H., et al. (2013). Crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9tTWI65kfEVsnK-KmqLuVx4aAEkeQz4ouvoWBa2iWjvZYGjHBMkmQ-ec1qnbf4Y1zTUz45HdLjES5QBQ4MHPGbtJM3VnE6yj-Lbw67fefppki7_dZ7AaM05LognJ6coXfJWWFnt6yd0D18SQ==]
- Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University. [https://www.researchgate.
- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. ResearchGate. [https://www.researchgate.
- Khan, K. M., et al. (2003). Synthesis and Biological Screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and Their Some Derivatives. Natural Product Research. [https://pubmed.ncbi.nlm.nih.gov/12713124/]
- Sigma-Aldrich. (n.d.). 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one. Merck. [https://www.sigmaaldrich.com/US/en/product/aldrich/enah9a7d3408]
- Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry. [https://www.mdpi.com/2673-6284/16/3/20]
- BenchChem. (n.d.). Technical Support Center: Enhancing the Quantum Yield of 7-methoxy-4-propyl-2H-chromen-2-one. BenchChem. [https://www.benchchem.com/technical-support-center/enhancing-the-quantum-yield-of-7-methoxy-4-propyl-2h-chromen-2-one]
- Wang, W., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [https://www.mdpi.com/1420-3049/18/6/7033]
- BenchChem. (n.d.). pH effects on the fluorescence of 7-hydroxycoumarin derivatives. BenchChem. [https://www.benchchem.
- Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institutional Repository. [https://repository.sathyabama.ac.in/jspui/bitstream/123456789/4100/1/SCHE1501.pdf]
- Basanagouda, M., et al. (2010). 4-Azidomethyl-7-methyl-2-oxo-2H-chromene-6-sulfonyl azide. Acta Crystallographica Section E: Structure Reports Online. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969974/]
- Hein, C. D., et al. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [https://www.scispace.com/paper/hein-liu-wang-2008]
- Single Use Support. (2025). Bioconjugates: Examples & Applications. Single Use Support. [https://www.susupport.
- Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. [https://www.pcbiochemres.com/article_195593.html]
- Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [http://pubs.sciepub.com/ajoc/4/1/1/index.html]
- MabTag. (n.d.). Bioconjugation application notes. MabTag. [https://www.mabtag.
- Sigma-Aldrich. (n.d.). Click Chemistry in Biomaterials Science. Merck. [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/materials-science-and-engineering/bioelectronics/click-chemistry]
- Vector Labs. (2021). Bioconjugation And Its Use In Biomolecular Research. Vector Labs. [https://vectorlabs.com/blog/bioconjugation-and-its-use-in-biomolecular-research/]
- MDPI. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. MDPI. [https://www.mdpi.com/1420-3049/26/2/411]
- Becerra-Becerra, D., & Castillo-Pineda, J. C. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank. [https://www.semanticscholar.org/paper/2-Oxo-2H-chromen-7-yl-4-chlorobenzoate-Becerra-Becerra-Castillo-Pineda/63e1d670d970e7041f98d0c754668b375b63484f]
Sources
- 1. 7-Azidomethoxy Coumarins as Profluorophores for Templated Nucleic Acid Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 10. escholarship.org [escholarship.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioconjugation application notes [bionordika.fi]
- 14. Click Chemistry in Biomaterials Science [sigmaaldrich.com]
- 15. susupport.com [susupport.com]
